molecular formula C10H14N2O B14411586 4-Ethyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 85277-27-6

4-Ethyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B14411586
CAS No.: 85277-27-6
M. Wt: 178.23 g/mol
InChI Key: SBBFXEBVJMCJGX-UHFFFAOYSA-N
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Description

4-Ethyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzylamine with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may target bacterial cell walls or enzymes. If it has anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: The parent compound of the quinazolinone family.

    Tetrahydroquinazoline: A reduced form of quinazolinone.

    Ethylquinazoline: A similar compound with an ethyl group attached to the quinazoline ring.

Uniqueness

4-Ethyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

CAS No.

85277-27-6

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4-ethyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one

InChI

InChI=1S/C10H14N2O/c1-2-8-7-5-3-4-6-9(7)12-10(13)11-8/h2-6H2,1H3,(H,11,12,13)

InChI Key

SBBFXEBVJMCJGX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=O)NC2=C1CCCC2

Origin of Product

United States

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